molecular formula C10H11FO3 B6305546 4-Fluoro-3-isopropoxybenzoic acid CAS No. 869990-49-8

4-Fluoro-3-isopropoxybenzoic acid

Cat. No.: B6305546
CAS No.: 869990-49-8
M. Wt: 198.19 g/mol
InChI Key: PHETVLCLIWNJAB-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropoxybenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the para position and an isopropoxy group at the meta position relative to the carboxylic acid moiety. Its applications likely include roles as a pharmaceutical intermediate or fine chemical, given its structural resemblance to bioactive molecules .

Properties

IUPAC Name

4-fluoro-3-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHETVLCLIWNJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom or the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .

Scientific Research Applications

4-Fluoro-3-isopropoxybenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid backbone critically influence properties such as solubility, lipophilicity, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
4-Fluoro-3-isopropoxybenzoic acid -F (4), -OCH(CH₃)₂ (3) C₁₀H₁₁FO₃ ~194–210* Discontinued; potential intermediate
4-Fluoro-3-isopropylbenzoic acid -F (4), -CH(CH₃)₂ (3) C₁₀H₁₁FO₂ ~182–198* Higher lipophilicity due to alkyl group
4-Methoxy-3-isopropylbenzoic acid -OCH₃ (4), -CH(CH₃)₂ (3) C₁₁H₁₄O₃ 194.23 Commercial availability; fine chemical
4-Fluoro-3-hydroxybenzoic acid -F (4), -OH (3) C₇H₅FO₃ 156.11 Enhanced solubility due to -OH group
This compound methyl ester Esterified carboxylic acid C₁₁H₁₃FO₃ ~208–224* Improved membrane permeability

*Estimated based on structural analogs.

Key Observations:

Isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups are electron-donating, increasing ring reactivity compared to alkyl or hydroxyl substituents .

Lipophilicity and Solubility :

  • The isopropoxy group in this compound likely increases lipophilicity compared to 4-Fluoro-3-hydroxybenzoic acid, which has a polar -OH group .
  • Ester derivatives (e.g., methyl ester) exhibit higher lipid solubility, making them more suitable for drug delivery .

Commercial Viability :

  • 4-Methoxy-3-isopropylbenzoic acid remains commercially available, suggesting better stability or broader applications than its discontinued fluoro-isopropoxy analog .

Biological Activity

4-Fluoro-3-isopropoxybenzoic acid (CAS Number: 2404733-89-5) is an organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzoic acid core with the following substituents:

  • Fluorine atom at the 4-position
  • Isopropoxy group at the 3-position
  • Methyl group at the 5-position

This unique arrangement contributes to its distinct chemical properties, enhancing its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound's structural similarity to known enzyme inhibitors suggests it may modulate enzyme activity, potentially impacting metabolic pathways.
  • Receptor Binding : Its unique functional groups enhance binding affinity to specific receptors, which may be involved in mediating physiological responses.
  • Anti-inflammatory and Anticancer Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation. Additionally, its anticancer potential is under investigation, particularly concerning its mechanism of action against cancer cell lines.

The mechanism of action for this compound likely involves:

  • Interaction with Molecular Targets : The presence of the fluorine atom and isopropoxy group may enhance the compound's binding affinity to specific enzymes or receptors.
  • Modulation of Signaling Pathways : By influencing receptor functions, the compound could alter cellular signaling pathways, leading to various biological effects.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential modulation of enzyme activity
Receptor BindingEnhanced binding affinity to specific receptors
Anti-inflammatoryPossible therapeutic application in inflammationOngoing research
Anticancer EffectsInvestigated for efficacy against cancer cell linesOngoing research

Case Studies and Research Findings

  • Enzyme Interaction Studies : Initial investigations into the enzyme inhibition capabilities of this compound have shown promising results. The compound appears to inhibit specific enzymes involved in inflammatory processes, suggesting a role in managing conditions like arthritis and other inflammatory diseases .
  • Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that this compound may induce apoptosis (programmed cell death) in certain types of cancer cells. These findings highlight the need for further exploration into its potential as an anticancer agent .
  • Comparative Studies with Similar Compounds : Comparative analyses with structurally similar compounds have demonstrated that the unique combination of functional groups in this compound enhances its biological activity compared to other benzoic acid derivatives .

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